5,6-Dihydro-7,4-(azenometheno)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-7,4-(azenometheno)benzofuran is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-7,4-(azenometheno)benzofuran typically involves multi-step organic reactions. One common method includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under mild conditions and results in the formation of the desired tricyclic structure.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-7,4-(azenometheno)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions and various oxidizing agents for oxidation reactions. The conditions typically involve mild temperatures and standard organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the tricyclic structure .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-7,4-(azenometheno)benzofuran has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-7,4-(azenometheno)benzofuran involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it may have specific binding affinities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: Another related compound with a different arrangement of nitrogen atoms within the tricyclic framework.
Uniqueness
5,6-Dihydro-7,4-(azenometheno)benzofuran is unique due to the presence of both oxygen and nitrogen atoms within its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
123292-54-6 |
---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.161 |
InChI |
InChI=1S/C9H7NO/c1-2-8-9-7(3-4-11-9)6(1)5-10-8/h3-5H,1-2H2 |
InChI-Schlüssel |
SZWFZFDFPMMBGN-UHFFFAOYSA-N |
SMILES |
C1CC2=NC=C1C3=C2OC=C3 |
Synonyme |
4,7-Ethanofuro[2,3-c]pyridine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.